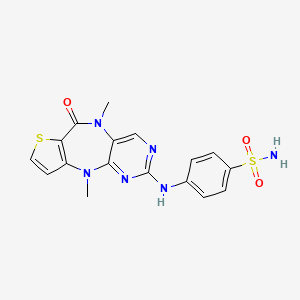

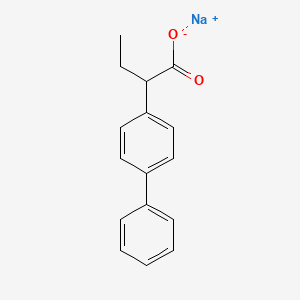

![molecular formula C23H24FN3O2 B611918 1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one CAS No. 1243148-19-7](/img/structure/B611918.png)

1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one

Overview

Description

Scientific Research Applications

Synthesis and Chemical Characterization

- A study demonstrated the synthesis of related compounds, emphasizing their importance in advancing chemical synthesis techniques. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride illustrates the complexity and precision required in synthesizing such compounds (Haynes & Swigor, 1994).

- Another study focused on developing new methods for synthesizing compounds with similar structures, indicating the ongoing interest in exploring the potential of such complex molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).

Structural Analysis and Properties

- Research on the crystal structures of similar derivatives, like dienediaminoketones, provides insights into their molecular configurations, which is crucial for understanding their potential applications (Chernyshev & Monakhova, 2010).

- The development of a process for large-scale preparation of a related compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, highlights the industrial and pharmaceutical relevance of these substances (Anderson et al., 1997).

Potential Biological Activities

- Some derivatives, such as those synthesized in related studies, have shown potent anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer research (Madadi, Penthala, Janganati, & Crooks, 2014).

- Another research area involves exploring indole-based inhibitors for specific enzymes like dynamin GTPase, demonstrating the potential biomedical applications of these compounds (Gordon et al., 2013).

Photochromic and Fluorescent Properties

- Studies on related compounds also delve into photochromic properties, which could have applications in material science and molecular engineering (Makarova et al., 2011).

- The exploration of fluorescence anisotropy in similar compounds sheds light on their potential use in molecular imaging and diagnostics (Výprachtický, Pokorná, Pecka, & Mikes, 1999).

Other Applications

- Some derivatives have shown potential as progesterone receptor modulators, indicating their relevance in reproductive health and hormone-related therapies (Fensome et al., 2008).

- Antimicrobial properties have also been observed in similar compounds, suggesting their possible use in developing new antibiotics (Liaras et al., 2011).

Future Directions

Research has demonstrated Gö 6983’s ability to impede the proliferation of pluripotent cells, resulting in neuronal cell death . It also effectively inhibits intracellular calcium levels and enzyme activities within cancerous tissues . These findings suggest potential future directions for research into the therapeutic applications of Gö 6983.

properties

IUPAC Name |

(3Z)-1-[3-(dimethylamino)propyl]-5-fluoro-3-[(5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)methylidene]-3a,4,5,6,7,7a-hexahydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38FN3O2/c1-26(2)9-4-10-27-22-8-5-16(24)12-19(22)20(23(27)28)11-15-14-25-21-7-6-17(29-3)13-18(15)21/h11,15-19,21-22,25H,4-10,12-14H2,1-3H3/b20-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQMXCGOOHLQB-JAIQZWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2CCC(CC2C(=CC3CNC4C3CC(CC4)OC)C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2CCC(CC2/C(=C/C3CNC4C3CC(CC4)OC)/C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

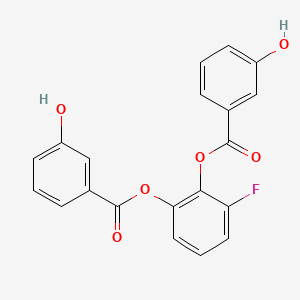

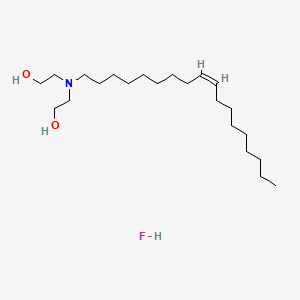

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

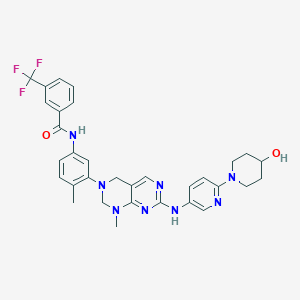

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

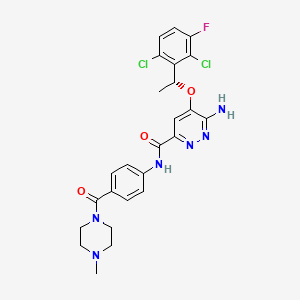

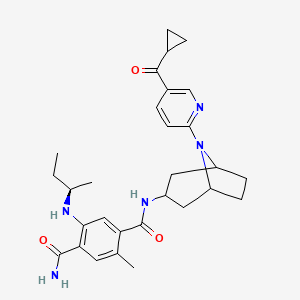

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)